molecular formula C11H14N2O2 B13178995 2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13178995
M. Wt: 206.24 g/mol
InChI Key: IWWAUCHNXGMCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound with a unique structure that includes a cyclobutylmethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutylmethyl precursor, the pyrimidine ring can be constructed through a series of condensation reactions involving methylation and carboxylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylcarboxylic acid: Shares the cyclobutyl group but lacks the pyrimidine ring.

    4-Methylpyrimidine-5-carboxylic acid: Contains the pyrimidine ring but without the cyclobutylmethyl group.

Uniqueness

2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of the cyclobutylmethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-9(11(14)15)6-12-10(13-7)5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,14,15)

InChI Key

IWWAUCHNXGMCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.